molecular formula C12H12O3 B8139528 4-Isopropoxy-2H-1-benzopyran-2-one

4-Isopropoxy-2H-1-benzopyran-2-one

Cat. No.: B8139528
M. Wt: 204.22 g/mol
InChI Key: UAYBFESDTCBROP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(propan-2-yloxy)-2H-chromen-2-one . This nomenclature reflects its core structure: a 2H-chromen-2-one (a benzopyran derivative with a ketone group at position 2) substituted with an isopropoxy group (-OCH(CH₃)₂) at position 4 of the benzene ring.

The benzopyran scaffold consists of a fused benzene ring (six-membered aromatic hydrocarbon) and a pyran ring (a six-membered oxygen-containing heterocycle). In the 2H-chromen-2-one system, the pyran ring is unsaturated, with one double bond, and the ketone group at position 2 introduces a lactone-like structure. The isopropoxy substituent at position 4 modifies the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

Structural Representation

  • Core framework : Benzopyran (C₉H₆O₂) with a ketone at position 2.
  • Substituent : Isopropoxy group (-OCH(CH₃)₂) at position 4.
  • Skeletal formula :
    $$
    \text{O} \equiv \text{C}(=\text{O})-\text{C}6\text{H}3-\text{O}-\text{CH}(\text{CH}3)2
    $$

This structure is corroborated by its SMILES notation: CC(C)Oc1cc(=O)oc2ccccc12, which explicitly defines the connectivity of atoms.

Molecular Formula and Isomeric Variations

The molecular formula of 4-isopropoxy-2H-1-benzopyran-2-one is C₁₂H₁₂O₃ , with a molecular weight of 204.225 g/mol . The compound’s stoichiometry arises from the benzopyran backbone (C₉H₆O₂) combined with the isopropoxy group (C₃H₆O).

Table 1: Molecular Characteristics

Property Value
Molecular formula C₁₂H₁₂O₃
Molecular weight 204.225 g/mol
Unsaturation index 7 (indicative of aromatic rings and double bonds)

Isomeric Variations
Benzopyrans exhibit structural isomerism based on:

  • Position of the oxygen atom : 1-benzopyran (chromene) vs. 2-benzopyran (isochromene).
  • Substituent placement : The isopropoxy group can occupy different positions on the benzene ring, yielding regioisomers. For example:
    • 6-isopropyl-2H-chromen-2-one : Isopropyl group at position 6.
    • 7-isopropoxy-2H-chromen-2-one : Isopropoxy group at position 7.
  • Tautomerism : The lactone structure of 2H-chromen-2-one can exhibit keto-enol tautomerism under specific conditions, though this is less common due to the stability of the ketone form.

Registry Numbers and Database Identifiers

4-Isopropoxy-2H-1-benzopyran-2-one is cataloged across multiple chemical databases, ensuring unambiguous identification in research and industry.

Table 2: Database Identifiers

Identifier Type Value Source
J-GLOBAL ID 200907051289794640
Nikkaji Number J1.299.111H
InChI Key UAYBFESDTCBROP-UHFFFAOYSA-N
SMILES CC(C)Oc1cc(=O)oc2ccccc12

The InChI identifier (InChI=1S/C12H12O3/c1-8(2)14-11-7-12(13)15-10-6-4-3-5-9(10)11/h3-8H,1-2H3) encodes the compound’s connectivity, stereochemistry, and isotopic composition. While a CAS Registry Number is not explicitly listed in the provided sources, related derivatives (e.g., 7-isopropoxy-2H-chromen-2-one) have CAS numbers such as 87980-63-0, highlighting the importance of precise substituent positioning in registry systems.

Properties

IUPAC Name

4-propan-2-yloxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-8(2)14-11-7-12(13)15-10-6-4-3-5-9(10)11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYBFESDTCBROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=O)OC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Research indicates that benzopyran derivatives, including 4-Isopropoxy-2H-1-benzopyran-2-one, demonstrate significant antitumor properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer types. The mechanisms underlying these effects include:

  • Inhibition of Carcinogen Activation: Benzopyrans can interfere with the metabolic activation of carcinogens.
  • Cell Cycle Arrest: They induce cell cycle arrest at specific checkpoints, preventing cancer cell division.
  • Apoptosis Induction: These compounds trigger programmed cell death in malignant cells .

Case Study: Antitumor Efficacy
A study evaluated the efficacy of 4-Isopropoxy-2H-1-benzopyran-2-one on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505040
1002070

Antiviral Activity

4-Isopropoxy-2H-1-benzopyran-2-one has also been investigated for its antiviral properties. It has shown efficacy against several viruses, including hepatitis B and influenza. The antiviral mechanisms include:

  • Inhibition of Viral Replication: The compound disrupts the viral life cycle at various stages.
  • Immune Modulation: It enhances the host immune response against viral infections .

Case Study: Antiviral Effects
In vitro studies demonstrated that treatment with 4-Isopropoxy-2H-1-benzopyran-2-one significantly reduced viral loads in infected cell cultures.

Virus TypeViral Load Reduction (%)
Hepatitis B60
Influenza75

Antioxidant Properties

The compound exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage.

Cardiovascular Benefits

Benzopyran derivatives have been reported to possess cardioprotective effects. They may help in reducing blood pressure and improving endothelial function through their vasodilatory properties.

Comparison with Similar Compounds

Structural and Functional Group Differences

The key distinction between 4-isopropoxy-2H-1-benzopyran-2-one and its analogs lies in the substituent at the 4-position:

Compound Substituent at 4-position Molecular Formula Molecular Weight (g/mol) CAS Number
4-Isopropoxy-2H-1-benzopyran-2-one Isopropoxy (-OCH(CH₃)₂) C₁₂H₁₂O₃ 204.22 (calculated) Not provided
4-Hydroxy-2H-1-benzopyran-2-one Hydroxyl (-OH) C₉H₆O₃ 162.14 1076-38-6
5,5′-[(2-hydroxytrimethylene)dioxy]bis[...] (Disodium salt) Complex bis-oxy linkage C₂₃H₁₈O₁₂Na₂ 556.34 (calculated) 15826-37-6

Key Observations :

  • This likely reduces aqueous solubility for the isopropoxy derivative .

Spectral and Analytical Data

Infrared (IR) Spectroscopy:
  • 4-Hydroxy-2H-1-benzopyran-2-one : Exhibits strong O-H stretching (~3200 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹) .
  • 4-Isopropoxy derivative : Expected to lack O-H peaks but show C-O-C stretching (~1100–1250 cm⁻¹) and similar carbonyl signals.

Preparation Methods

Reaction Mechanism and Conditions

4-Hydroxycoumarin undergoes nucleophilic substitution at the 4-position, where the hydroxyl group is deprotonated by a base (e.g., K2_2CO3_3) to form an alkoxide intermediate. This intermediate reacts with isopropyl bromide to yield the target compound.

Typical Procedure :

  • Reactants : 4-Hydroxycoumarin (1 mmol), isopropyl bromide (1.2 mmol), anhydrous K2_2CO3_3 (3 mmol).

  • Solvent : Dry acetone (5 mL).

  • Conditions : Reflux at 60–65°C for 3–5 hours under nitrogen.

  • Workup : Filtration, concentration, and purification via silica gel chromatography (2–5% methanol in chloroform).

  • Yield : 70–75%.

Optimization and Challenges

  • Base Selection : K2_2CO3_3 is preferred over NaOH due to milder conditions and reduced side reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate the reaction but require higher temperatures.

  • Byproducts : Over-alkylation is rare due to the steric hindrance of the isopropyl group.

Pechmann Condensation

The Pechmann reaction offers an alternative route by constructing the coumarin ring de novo from a resorcinol derivative and a β-keto ester.

Substrate Modification

To introduce the isopropoxy group at the 4-position, 4-isopropoxyresorcinol must first be synthesized. This intermediate is then condensed with ethyl acetoacetate under acidic conditions.

Synthetic Pathway :

  • Synthesis of 4-Isopropoxyresorcinol :

    • Resorcinol is alkylated with isopropyl bromide using K2_2CO3_3 in acetone.

  • Pechmann Cyclization :

    • 4-Isopropoxyresorcinol (1 mmol), ethyl acetoacetate (1.2 mmol), and concentrated H2_2SO4_4 (2 mL) are stirred at 0–5°C for 2 hours.

    • Yield : 50–60%.

Limitations

  • Step Complexity : Requires pre-functionalized resorcinol, adding synthetic steps.

  • Acidic Conditions : May degrade acid-sensitive substrates.

Claisen Rearrangement

While less common, the Claisen rearrangement of propargyl ethers provides a route to 4-alkoxycoumarins.

Protocol

  • Propargyl Ether Formation :

    • 4-Hydroxycoumarin is reacted with propargyl bromide to form 4-propargyloxycoumarin.

  • Rearrangement :

    • Heating the propargyl ether at 150–160°C induces a-sigmatropic shift, yielding 4-allyloxycoumarin.

    • Isomerization : Catalytic hydrogenation converts the allyl group to isopropyl.

  • Yield : 40–50%.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Advantages Disadvantages
Alkylation4-HydroxycoumarinK2_2CO3_3, reflux70–75%Simple, high yieldRequires pre-formed coumarin
Pechmann Condensation4-IsopropoxyresorcinolH2_2SO4_4, 0–5°C50–60%Builds coumarin scaffold de novoMulti-step, acidic conditions
Claisen RearrangementPropargyl ether150–160°C, H2_240–50%Avoids alkylation stepsLow yield, complex optimization

Emerging Methodologies

Mitsunobu Reaction

Recent studies suggest using the Mitsunobu reaction to couple 4-hydroxycoumarin with isopropyl alcohol via azodicarboxylates (e.g., DIAD) and triphenylphosphine. This method achieves yields of 80–85% but requires expensive reagents.

Enzymatic Alkylation

Preliminary work with lipases (e.g., Candida antarctica) in non-aqueous media shows promise for eco-friendly synthesis, though yields remain suboptimal (30–40%) .

Q & A

What synthetic methodologies are reported for benzopyran-2-one derivatives, and how can they be adapted for 4-isopropoxy substitution?

Basic Research Question
Benzopyran-2-one derivatives are typically synthesized via condensation reactions or cyclization of substituted phenols with β-ketoesters. For example, Ghosh et al. (1983) demonstrated the use of 2-(4-oxo-4H-1-benzopyran-3-yl)-1,3-dioxolane in condensation reactions to introduce substituents at the 3-position . To introduce a 4-isopropoxy group, a nucleophilic substitution reaction using isopropanol under basic conditions (e.g., K₂CO₃ in DMF) could be employed post-cyclization. Key considerations:

  • Protecting groups : Use acid-labile groups (e.g., tert-butyldimethylsilyl) to prevent cleavage during synthesis.
  • Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

How can analytical contradictions in spectral data (e.g., NMR, MS) for 4-isopropoxy-2H-1-benzopyran-2-one derivatives be resolved?

Advanced Research Question
Discrepancies in spectral data often arise from tautomerism, impurities, or solvent effects. For example:

  • NMR conflicts : Aromatic protons in benzopyrans may show splitting due to restricted rotation. Use deuterated DMSO to stabilize tautomers and acquire 2D NMR (COSY, HSQC) for unambiguous assignments .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of isopropoxy group [M–C₃H₇O]⁺) should align with theoretical m/z values. Cross-validate with high-resolution MS (HRMS) to rule out adducts .
  • Reference standards : Compare with structurally characterized analogs (e.g., 4-methoxy or 4-ethoxy derivatives) from databases like NIST Chemistry WebBook .

What safety protocols are critical when handling 4-isopropoxy-2H-1-benzopyran-2-one in laboratory settings?

Basic Research Question
Based on GHS classifications for structurally similar benzopyrans (e.g., acute toxicity Category 4, skin irritation Category 2):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for dust control .
  • Ventilation : Perform reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA Hazardous Waste Code U001) .

How can computational modeling predict the reactivity of 4-isopropoxy-2H-1-benzopyran-2-one in biological systems?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties:

  • Electrophilicity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites.
  • Metabolic stability : Simulate cytochrome P450 interactions using software like Schrödinger’s Glide. Compare with experimental microsomal stability assays .
  • Data validation : Cross-check predicted logP values (e.g., 2.8–3.2) against experimental HPLC retention times .

What strategies optimize the yield of 4-isopropoxy-2H-1-benzopyran-2-one in scaled-up syntheses?

Advanced Research Question
Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require distillation for reuse.
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization. A study by Ghosh & Chakraborty (2015) achieved 85% yield using AlCl₃ in benzopyran synthesis .
  • Process monitoring : Use inline FTIR to detect intermediate formation (e.g., esterification) and adjust reaction parameters dynamically .

How do substituents on the benzopyran core influence the compound’s fluorescence properties?

Basic Research Question
The 4-isopropoxy group enhances electron-donating capacity, shifting fluorescence emission maxima. For example:

  • Substituent effects : Compare with 4-methoxy derivatives (λem ~ 420 nm) and 4-hydroxy analogs (λem ~ 390 nm).
  • Quantitative analysis : Use fluorescence spectrophotometry (excitation at 350 nm, slit width 5 nm) in ethanol. Reference data from NIST on related flavones (e.g., apigenin derivatives) for validation .

What are the challenges in isolating 4-isopropoxy-2H-1-benzopyran-2-one from complex reaction mixtures?

Advanced Research Question
Separation difficulties arise due to:

  • Co-eluting impurities : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar byproducts.
  • Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) and cooling rates to obtain high-purity crystals. X-ray diffraction can confirm crystal structure .
  • Scale-up limitations : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

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